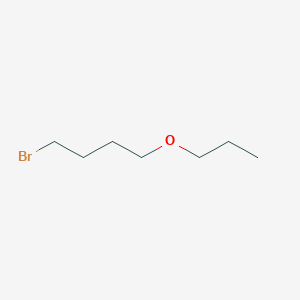
N-(2-fluorobenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a piperidine ring substituted with a 2-fluorobenzyl group and a carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent such as DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(2-fluorobenzyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving proteomics and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the malarial proteasome, binding to a unique non-covalent site on the proteasome . This interaction disrupts the proteasome’s function, leading to the accumulation of damaged proteins and ultimately the death of the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)piperidine-4-carboxamide
- N-(3-fluorobenzyl)piperidine-4-carboxamide
- N-(2-chlorobenzyl)piperidine-4-carboxamide
Uniqueness
N-(2-fluorobenzyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom at the 2-position of the benzyl group, which can influence its reactivity and binding properties compared to other similar compounds . This specific substitution pattern may enhance its selectivity and potency as a proteasome inhibitor .
Properties
Molecular Formula |
C13H17FN2O |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |
InChI Key |
ZHAFQUSHNYHTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)



![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)

![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)
